Aqueous Solubility Advantage Over the Free Acid Form
The hydrochloride salt of quinoxaline-6-carboxylic acid provides a decisive advantage in aqueous and organic solvent solubility compared to its poorly soluble free acid counterpart. This critical difference directly determines its utility in common coupling reactions (e.g., amide bond formations) that require homogenous solution-phase conditions .
| Evidence Dimension | Solubility Profile |
|---|---|
| Target Compound Data | Soluble in Chloroform, Dichloromethane, DMF, Ethyl Acetate, and Methanol; Very soluble in water, freely soluble in ethanol. |
| Comparator Or Baseline | Quinoxaline-6-carboxylic acid (free acid, CAS 6925-00-4): Slightly soluble in DMSO and Methanol (requires sonication). |
| Quantified Difference | Qualitative leap from 'slightly soluble' to 'very soluble/freely soluble' in key aqueous and organic solvents. |
| Conditions | Standard ambient temperature (20-25°C) solubility assays based on vendor technical datasheets. |
Why This Matters
Procurement of the free acid instead of the hydrochloride salt will likely result in failed or low-yielding syntheses due to precipitation of reactants, directly wasting time and resources.
